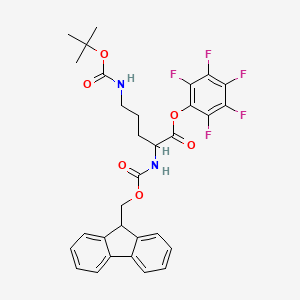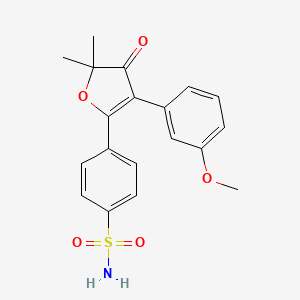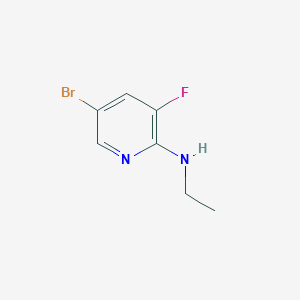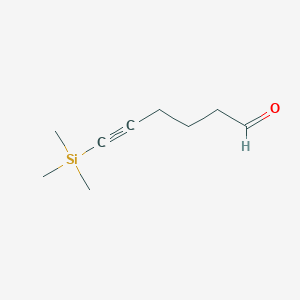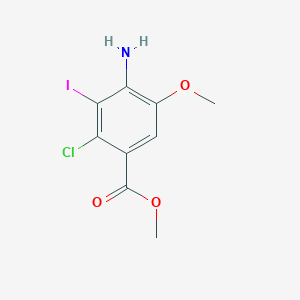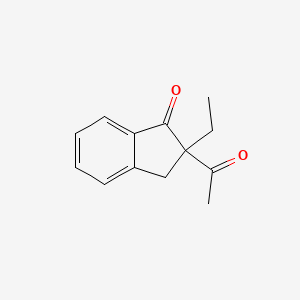
2-acetyl-2-ethyl-2,3-dihydro-1H-Inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C13H14O2 It is a derivative of indanone, featuring an acetyl group and an ethyl group attached to the indanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of intermediates containing vinylgold and prochiral oxocarbenium moieties . Another method includes the oxidation of α-chlorodihydroindene using chromium trioxide in acetic acid at a temperature of 35-40°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives of the original compound.
科学的研究の応用
2-Acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing cellular processes through its derivatives. The exact molecular targets and pathways depend on the specific application and derivative being studied.
類似化合物との比較
2-Acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
Indanone: A closely related compound with a similar core structure but lacking the acetyl and ethyl groups.
Indane-1,3-dione: Another related compound with different functional groups and applications.
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
2-acetyl-2-ethyl-3H-inden-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-13(9(2)14)8-10-6-4-5-7-11(10)12(13)15/h4-7H,3,8H2,1-2H3 |
InChIキー |
YAENKTFGFXAVKD-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC2=CC=CC=C2C1=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






